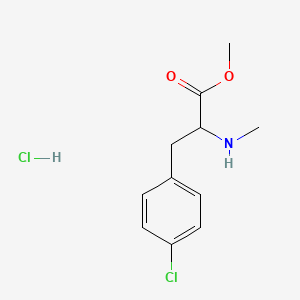
Methyl 3-(4-chlorophenyl)-2-(methylamino)propanoate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-4-chloro-L-phenylalanine methyl ester hydrochloride is a chemical compound with the molecular formula C11H15Cl2NO2 It is a derivative of phenylalanine, an essential amino acid, and is characterized by the presence of a methyl group, a chlorine atom, and a methyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-chloro-L-phenylalanine methyl ester hydrochloride typically involves the esterification of N-Methyl-4-chloro-L-phenylalanine. This can be achieved by reacting the amino acid with methanol in the presence of an acid catalyst such as hydrochloric acid or trimethylchlorosilane. The reaction is carried out at room temperature, and the product is obtained in good to excellent yields .
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-4-chloro-L-phenylalanine methyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
N-Methyl-4-chloro-L-phenylalanine methyl ester hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of N-Methyl-4-chloro-L-phenylalanine methyl ester hydrochloride involves its inhibition of tryptophan hydroxylase, the enzyme responsible for converting tryptophan to serotonin. By inhibiting this enzyme, the compound reduces serotonin synthesis, leading to decreased serotonin levels in the brain . This effect is particularly significant in studies related to mood disorders and other neurological conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-DL-phenylalanine methyl ester hydrochloride: Similar in structure but lacks the N-methyl group.
Methyl L-phenylalaninate hydrochloride: Similar but without the chlorine atom.
Uniqueness
N-Methyl-4-chloro-L-phenylalanine methyl ester hydrochloride is unique due to its combined features of a methyl group, chlorine atom, and methyl ester group. These structural elements contribute to its specific biological activity and ability to cross the blood-brain barrier more effectively than some of its analogs .
Propriétés
Formule moléculaire |
C11H15Cl2NO2 |
|---|---|
Poids moléculaire |
264.14 g/mol |
Nom IUPAC |
methyl 3-(4-chlorophenyl)-2-(methylamino)propanoate;hydrochloride |
InChI |
InChI=1S/C11H14ClNO2.ClH/c1-13-10(11(14)15-2)7-8-3-5-9(12)6-4-8;/h3-6,10,13H,7H2,1-2H3;1H |
Clé InChI |
MNBUCKXVLORTGC-UHFFFAOYSA-N |
SMILES canonique |
CNC(CC1=CC=C(C=C1)Cl)C(=O)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


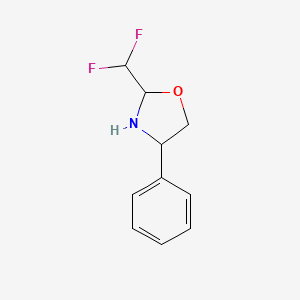
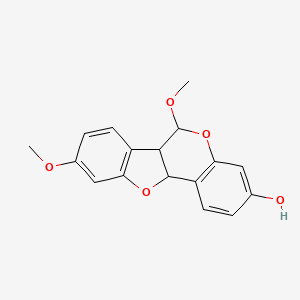
![rac-2-[(2R,6R)-4-[(tert-butoxy)carbonyl]-6-(hydroxymethyl)morpholin-2-yl]acetic acid, cis](/img/structure/B12309333.png)
![4'-(benzyl(methyl)amino)-3,4-dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,1'-cyclohexan]-5-one](/img/structure/B12309339.png)
![8-(Prop-2-YN-1-YL)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B12309352.png)
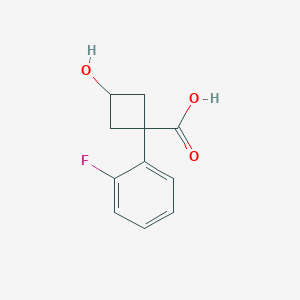
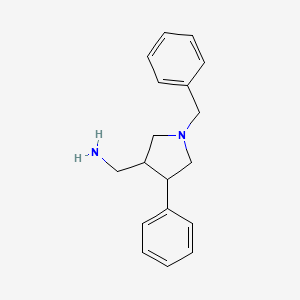
![rac-methyl({[(2R,3R)-3-(3-methyl-1H-1,2,4-triazol-5-yl)oxolan-2-yl]methyl})amine dihydrochloride, cis](/img/structure/B12309376.png)
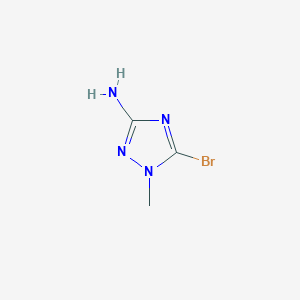

![rac-tert-butyl N-{[(1R,2R,4S)-2-hydroxy-4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)cyclopentyl]methyl}carbamate](/img/structure/B12309393.png)
![rac-2-[(2R,6R)-6-methylpiperidin-2-yl]ethan-1-ol hydrochloride, cis](/img/structure/B12309394.png)
![3-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}oxolane-3-carboxylic acid](/img/structure/B12309405.png)
![3-(2-Bromophenoxy)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12309407.png)
